molecular formula C8H6N2O B143048 4-Hydroxyquinazoline CAS No. 132305-20-5

4-Hydroxyquinazoline

Cat. No. B143048
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline, also known as 4-Quinazolinol, is a compound used in laboratory chemicals . It has a molecular formula of C8H6N2O . It is used to inhibit PARP (poly (ADP-ribose) synthetase), which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins . This compound specifically and potently inhibits PARP-1 .


Synthesis Analysis

The synthesis of 4-Hydroxyquinazoline involves a reaction with ammonium acetate and Thiamine hydrochloride in ethanol for 4 hours under reflux . The reaction yields the product with an 85% yield .


Molecular Structure Analysis

4-Hydroxyquinazoline has a completely new structure compared to its analogues . It is expected to obtain a lead compound that can resist primary resistance and enhance anti-tumor effects by using it as a template molecule for further modification .


Chemical Reactions Analysis

The reaction of 4-Hydroxyquinazoline with an aqueous solution of nitric acid affords the corresponding quinazolinone-nitrate complex in very good yield . The crystal structure of this complex was determined and its structural and supramolecular structural aspects were analyzed .


Physical And Chemical Properties Analysis

4-Hydroxyquinazoline appears as a light cream powder or solid . It is odorless and has a melting point range of 215 - 219 °C .

Scientific Research Applications

Theoretical Studies and Chemical Reactivity

4-Hydroxyquinazoline and its derivatives are important pharmacophores used in specific biological activities. A study focused on the nitration reaction centers of 4-hydroxyquinazoline for electrophilic attack, discussing mono and di-nitration. The study used density functional theory (DFT) to explore the molecular electrostatic potential and reactivity indices of 4-hydroxyquinazoline (Makhloufi et al., 2018).

Tautomerism and Structural Analysis

Research on the tautomerism and conformation of 4-hydroxyquinazoline has been conducted. This study investigated three tautomers of 4-hydroxyquinazoline, examining their geometries and vibrational properties in gaseous and aqueous phases. Density functional theory (DFT) and Moller–Plesset second-order (MP2) methods were used for this analysis (Polat & Yurdakul, 2011).

Biological Applications in Immune System and Disease Models

A study on the effects of 4-hydroxyquinazoline as a PARP inhibitor showed its beneficial impact on ovarian function and oocyte quality in a mouse model of immune complex-mediated injury (Shepel et al., 2016). Another study found that 4-hydroxyquinazoline as a PARP inhibitor had protective effects against concanavalin A-induced hepatitis in mice, suggesting its potential therapeutic application in autoimmune liver diseases (Grushka et al., 2013).

Photochemical Activation for Cell Physiology Studies

The photochemical activation of tertiary amines, including 4-hydroxyquinazoline derivatives, was explored for applications in studying cell physiology. This study demonstrated efficient release of bioactive molecules through photoactivation, which is crucial for understanding cellular processes (Asad et al., 2017).

Electrochemical Sensors for Drug Determination

Research has been conducted on electrochemical sensors for determining 4-aminoquinoline compounds, including 4-hydroxyquinazoline, in biological and environmental samples. This study highlights the importance of electrochemical methods for sensitive and rapid analysis of these compounds (Matrouf et al., 2022).

Safety And Hazards

4-Hydroxyquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

4-Hydroxyquinazoline derivatives have been designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . This study suggests that B1 is a potent PARP inhibitor that can overcome PARPi resistance and deserves further investigation .

properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinazoline

CAS RN

491-36-1
Record name 4(1H)-Quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-36-1
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name Quinazolin-4(1H)-one
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Record name 4-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
791
Citations
B Veres, B Radnai, F Gallyas, G Varbiro… - … of Pharmacology and …, 2004 - ASPET
… mice are resistant to endotoxin-induced shock and inhibitors of the enzyme were reported to have similar beneficial properties, we investigated the effect of 4-hydroxyquinazoline (4-…
Number of citations: 159 jpet.aspetjournals.org
FR Benatti, KKL Cavalcante, A Orsato… - Orbital: The Electronic …, 2020 - desafioonline.ufms.br
… The febrifugine derivative was synthesized from 4-hydroxyquinazoline in 61% yield (2 steps). Both were purified by column chromatography and characterized by 1 H, 13 C NMR, …
Number of citations: 1 desafioonline.ufms.br
A Makhloufi, O Belhadad, R Ghemit, M Baitiche… - Journal of Molecular …, 2018 - Elsevier
… index ω and global nucleophilicity index N of 4-hydroxyquinazoline and nitro group we can exploit the … The global and local reactivity indices of 4-hydroxyquinazoline and nironium ion. …
Number of citations: 15 www.sciencedirect.com
MN Aziz, SS Panda, ESM Shalaby, NG Fawzy… - RSC …, 2019 - pubs.rsc.org
A Facile synthetic approach is reported towards 4-hydroxyquinazoline-4-carboxamides 13a–i through ring expansion of 2,3-dioxoindoline-1-carboxamides 10a–c during secondary …
Number of citations: 10 pubs.rsc.org
J Zhang, C Yang, P Tang, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
The effective potency and resistance of poly(ADP-ribose) polymerase (PARP) inhibitors limit their application. Here, we exploit a new paradigm that mimics the effects of breast cancer …
Number of citations: 10 pubs.acs.org
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… The amine was converted almost quantitatively into 6-nitro-4-hydroxyquinazoline (m. p. and mixed mp) after it had been heated under reflux with N-sodium hydroxide solution for 9 hour, …
Number of citations: 27 pubs.rsc.org
T Polat, Ş Yurdakul - Journal of Molecular Structure, 2011 - Elsevier
… In this study, we report DFT/B3LYP and MP2 calculation results on 4-hydroxyquinazoline. We also report the IR spectrum of 4-hydroxyquinazoline to compare its vibrational values to …
Number of citations: 8 www.sciencedirect.com
SK Mishra, SK Dogra - 1993 - nopr.niscpr.res.in
Absorption and fluorescence spectral characteristics of 4-hydroxyquinazoline (4HQ) in four different solvents and H o /pH/H in the range of - 10.4 to 16 have been investigated. The pK a …
Number of citations: 2 nopr.niscpr.res.in
H Tahermansouri, A Mirosanloo, SH Keshel… - Carbon letters, 2016 - oak.go.kr
… % for MWCNT-quin confirms the 4-hydroxyquinazoline formation as compared to MWCNT-… employed 2-aminobenzamide and 4-hydroxyquinazoline without elimination, we confirmed …
Number of citations: 8 oak.go.kr
AJ Tomisek, BE Christensen - Journal of the American Chemical …, 1945 - ACS Publications
… It njelted at 129 with evolution of gas and conversionto 4-hydroxyquinazoline, the conversion being shown by mixed melting point with sublimate from the conversion product. Anal. …
Number of citations: 22 pubs.acs.org

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